molecular formula C6H8N2 B157717 4-Amino-3-methylpyridine CAS No. 1990-90-5

4-Amino-3-methylpyridine

Cat. No.: B157717
CAS No.: 1990-90-5
M. Wt: 108.14 g/mol
InChI Key: VGJLGPCXUGIXRQ-UHFFFAOYSA-N
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Description

4-Amino-3-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and a methyl group at the third position on the pyridine ring. This compound is a solid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Amino-3-methylpyridine involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide as an ammonia source in the presence of a metal oxide catalyst. This one-step reaction is efficient and overcomes the disadvantages of traditional methods, such as long reaction routes, low yield, and severe reaction conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced using high-pressure reactors. The process involves the addition of 2-chloro-3-amino-4-methylpyridine, sodium acetate, methanol, and palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at a controlled temperature of 60°C for about 8 hours. After the reaction, the product is purified through filtration and solvent extraction .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to form 4-amino-3-methylpiperidine.

    Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Amino-3-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-methylpyridine is unique due to its specific positioning of the amino and methyl groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure makes it particularly valuable in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJLGPCXUGIXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173676
Record name 3-Methyl-4-aminopyridine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990-90-5
Record name 3-Methyl-4-pyridinamine
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Record name 3-Methyl-4-aminopyridine
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Record name 4-Amino-3-methylpyridine
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Record name 3-Methyl-4-aminopyridine
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Record name 3-methylpyridin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-amino-3-methylpyridine?

A: this compound is an organic compound with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. It is a positional isomer of 3-amino-4-methylpyridine, with the amino group and methyl group attached to the pyridine ring at different positions. [] Its structure can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Q2: How does this compound interact with metal ions, and what are the implications?

A: this compound acts as a ligand, coordinating to metal ions like cadmium and zinc through its nitrogen atoms. [, ] The specific coordination environment depends on factors like the metal ion, counterions present, and crystallization conditions. For example, in the presence of isothiocyanate ions, this compound forms complexes with cadmium and zinc, adopting distorted octahedral and tetrahedral geometries, respectively. [, ]

Q3: What are the optical properties of materials containing this compound, and how can they be tuned?

A: this compound, under acidic conditions, forms 4-amino-3-methylpyridinium, which can be used to synthesize manganese bromide compounds exhibiting interesting photoluminescent properties. [] The specific emission color (green or red) depends on the hydrogen bonding network and resulting coordination environment around the manganese bromide units. [] This tunability of optical properties makes these materials promising for applications in areas like optoelectronics.

Q4: What computational studies have been performed on this compound?

A: Electronic structure calculations have been employed to support experimental findings on the UV-Vis and photoluminescence properties of manganese bromide compounds incorporating 4-amino-3-methylpyridinium. [] These calculations help interpret spectral data and provide insights into the electronic transitions responsible for the observed optical behavior.

Q5: What are the potential applications of this compound-containing materials?

A: The photoluminescent properties of manganese bromide compounds incorporating 4-amino-3-methylpyridinium make them attractive for various applications. Thin films prepared using these compounds as precursors also exhibit luminescence. [] This suggests potential uses in areas like light-emitting diodes (LEDs), sensors, and other optoelectronic devices.

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